Product packaging for Valganciclovir-d8(Cat. No.:)

Valganciclovir-d8

Cat. No.: B12399323
M. Wt: 362.41 g/mol
InChI Key: WPVFJKSGQUFQAP-QBZXRSFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Valganciclovir (B601543) and the Significance of Deuterated Analogs in Pharmaceutical Research

Valganciclovir is an antiviral medication used in specific medical situations. It is a prodrug, meaning it is converted into its active form, ganciclovir (B1264), within the body. Ganciclovir works by inhibiting the replication of certain viruses.

In pharmaceutical research, deuterated analogs, such as Valganciclovir-d8, are of significant interest. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By strategically replacing hydrogen atoms with deuterium atoms in a drug molecule, researchers can create a "heavy" version of the compound. medchemexpress.com This labeling does not significantly alter the compound's chemical or pharmacological properties but provides a distinct mass signature that can be easily detected by analytical instruments like mass spectrometers. medchemexpress.com This allows for precise tracking and quantification of the drug and its metabolites in complex biological samples. vulcanchem.com

The use of deuterated compounds has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a slower rate of metabolism, a phenomenon known as the "kinetic isotope effect." While primarily used as tracers, this property of deuteration is also explored for its potential therapeutic implications. medchemexpress.com

Rationale for the Application of Stable Isotope Labeled Compounds in Advanced Biomedical Studies

Stable isotope-labeled compounds, including this compound, are invaluable in advanced biomedical research for several key reasons:

Internal Standards in Bioanalytical Methods: The most common application of this compound is as an internal standard for the quantification of valganciclovir in biological matrices such as plasma. vulcanchem.comijpsonline.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to a sample to aid in the accurate measurement of an analyte. scispace.com Because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar effects from the sample matrix, thus correcting for variations in sample preparation and instrument response. scispace.com This leads to more accurate and precise quantification of the drug. ijpsonline.comijpsonline.com

Pharmacokinetic (PK) Studies: Stable isotope labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net By administering a deuterated version of a drug, researchers can differentiate it from the naturally occurring (endogenous) compound and track its journey through the body over time. This is particularly useful in "microdosing" studies and in understanding how a drug is processed in different patient populations. vulcanchem.com

Metabolic Profiling: The mass difference imparted by deuterium labeling allows researchers to easily distinguish the parent drug from its metabolites in complex biological fluids. vulcanchem.com This is essential for identifying metabolic pathways and understanding how a drug is broken down and eliminated from the body.

Academic Research Landscape of this compound: A Focus on Non-Clinical Investigations

The primary role of this compound in the academic research landscape is in the realm of bioanalysis and pharmacokinetics. It is not intended for therapeutic or diagnostic use in humans. scbt.com

A significant body of research focuses on the development and validation of sensitive and robust analytical methods, such as LC-MS/MS, for the simultaneous quantification of valganciclovir and its active metabolite, ganciclovir, in human plasma. ijpsonline.comresearchgate.netresearchgate.net In these studies, deuterated analogs like Valganciclovir-d5 and Ganciclovir-d5 are frequently employed as internal standards to ensure the accuracy and reliability of the results. ijpsonline.comnih.gov

For instance, research has demonstrated the successful use of deuterated internal standards in methods developed to support pharmacokinetic studies. These methods are designed to be highly sensitive, with lower limits of quantification that are clinically relevant. nih.gov The use of stable isotope-labeled internal standards is considered critical for obtaining high-accuracy results and reducing variations in mass spectrometry analysis. ijpsonline.com

Non-clinical pharmacokinetic studies in animal models, such as rats, have also utilized deuterated valganciclovir and ganciclovir to investigate the drugs' behavior in a living system. nih.gov These studies are fundamental to understanding a drug's properties before it can be considered for human trials.

Below is a table summarizing the key research applications of this compound and similar deuterated analogs:

Research ApplicationDescriptionKey Advantages of Deuterated Standard
Bioanalytical Method Development Establishing and validating methods to measure drug concentrations in biological samples.Ensures accuracy and precision by compensating for matrix effects and variations in extraction and ionization. vulcanchem.com
Pharmacokinetic (PK) Studies Investigating the absorption, distribution, metabolism, and excretion (ADME) of valganciclovir.Allows for precise tracking of the drug and its metabolites, distinguishing them from endogenous compounds. researchgate.net
Metabolic Pathway Identification Elucidating how valganciclovir is converted to ganciclovir and other potential metabolites.The mass difference simplifies the identification of metabolic products in complex biological mixtures. vulcanchem.com
Internal Standard for Quantification Used as a reference compound in LC-MS/MS assays for accurate measurement of valganciclovir.Co-elutes with the analyte, providing a reliable basis for quantification. ijpsonline.comscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N6O5 B12399323 Valganciclovir-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N6O5

Molecular Weight

362.41 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D

InChI Key

WPVFJKSGQUFQAP-QBZXRSFMSA-N

Isomeric SMILES

[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N

Origin of Product

United States

Synthesis and Isotopic Characterization of Valganciclovir D8

Synthetic Pathways for Valganciclovir-d8 and Related Deuterated Analogs

The synthesis of Valganciclovir (B601543) and its deuterated analogs is a multi-step process that often involves protecting group chemistry to ensure selective reactions. semanticscholar.orggoogle.com The primary structure consists of a guanine (B1146940) base linked to a substituted propoxy group, which is esterified with the L-isomer of valine. vulcanchem.com

Precursor Selection and Chemical Transformations

The synthesis of Valganciclovir typically begins with Ganciclovir (B1264) or a protected derivative. semanticscholar.orgvulcanchem.com A common strategy involves the coupling of a protected form of Ganciclovir with a protected L-valine derivative. semanticscholar.org For instance, N,O-ditrityl protected Ganciclovir can be coupled with (2S)-azido-3-methylbutyric acid, which serves as a masked form of L-valine. semanticscholar.orgvulcanchem.com This approach avoids potential side reactions and racemization at the chiral center of the amino acid. semanticscholar.org

Subsequent chemical transformations include the deprotection of the protecting groups. For example, trityl groups can be removed using trifluoroacetic acid. vulcanchem.com If an azido (B1232118) group is used as a precursor to the amine, it can be reduced to the primary amine using reagents like zinc and acetic acid or through hydrogenolysis. semanticscholar.orgvulcanchem.com The final step often involves converting the product to its hydrochloride salt. semanticscholar.orgvulcanchem.com

Alternative routes may start with triacetyl ganciclovir, which undergoes selective hydrolysis before being coupled with a protected L-valine derivative. google.com The synthesis of deuterated analogs, such as this compound, would involve the use of deuterated precursors at the appropriate stage of the synthesis. For this compound, the deuterium (B1214612) atoms are incorporated into the valine portion of the molecule.

Table 1: Key Precursors in Valganciclovir Synthesis This table is interactive. Users can sort and filter the data.

Precursor Compound Role in Synthesis
Ganciclovir The core structure to which the valine ester is attached. semanticscholar.org
Protected Ganciclovir (e.g., N,O-ditrityl protected) Prevents unwanted side reactions during coupling. semanticscholar.orgvulcanchem.com
L-valine (or protected derivatives like Cbz-L-valine) Provides the amino acid ester portion of Valganciclovir. semanticscholar.org
(2S)-azido-3-methylbutyric acid A masked equivalent of L-valine, used to avoid racemization. semanticscholar.org
Triacetyl ganciclovir An alternative starting material that requires initial deacetylation steps. google.com

Optimization of Deuterium Incorporation for Isotopic Purity

Achieving high isotopic purity is critical for the utility of this compound as an internal standard. researchgate.net The optimization process focuses on maximizing the incorporation of deuterium atoms at specific sites while minimizing the presence of partially labeled or unlabeled molecules. This is often achieved by using highly enriched deuterated reagents and carefully controlling reaction conditions to prevent H/D exchange with non-deuterated solvents or reagents. nih.govplos.org

The choice of deuterated solvent can be crucial. For example, using D2O instead of H2O in certain reaction steps can facilitate deuteration. nih.gov The timing and sequence of introducing the deuterated precursor are also optimized to ensure it is incorporated efficiently into the final molecule. The goal is to produce a compound with an isotopic purity of over 98-99%. researchgate.net

Advanced Analytical Characterization Techniques for this compound

To confirm the successful synthesis and isotopic purity of this compound, a suite of advanced analytical techniques is employed. These methods verify the chemical structure and quantify the extent and location of deuterium labeling.

Mass Spectrometry-Based Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC/MS), is a primary tool for determining isotopic enrichment. almacgroup.comnih.gov This technique separates the deuterated compound from its non-deuterated counterpart and any impurities. almacgroup.com The mass spectrometer can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge ratio. nih.gov

By analyzing the resulting mass spectrum, scientists can determine the relative abundance of the fully deuterated this compound compared to molecules with fewer deuterium atoms (e.g., d7, d6, etc.) and the unlabeled (d0) form. nih.gov Time-of-flight (TOF) mass spectrometry is particularly useful as its high resolution allows for clear separation between the isotopic peaks, enabling accurate quantification of the isotopic purity. almacgroup.com The experimental isotopic distribution is compared to the theoretical distribution to confirm the level of enrichment. nih.gov

Table 2: Mass Spectrometry Data for Isotopic Purity Analysis This table is interactive. Users can sort and filter the data.

Isotopologue Description Analytical Purpose
Valganciclovir-d0 The unlabeled compound. Baseline for comparison. nih.gov
This compound The target, fully deuterated compound. Primary analyte for quantification.
Partially deuterated species (d1-d7) Molecules with incomplete deuterium incorporation. Indicators of isotopic purity and synthesis efficiency. nih.gov

Spectroscopic Confirmation of Deuteration Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the exact locations of the deuterium atoms within the this compound molecule. While ¹H NMR is used to observe protons, ²H (Deuterium) NMR directly observes the deuterium nuclei. sigmaaldrich.com

In a ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the deuterated positions will be absent or significantly diminished. thieme-connect.de Conversely, a ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. sigmaaldrich.com This provides unambiguous confirmation of the site-specific deuteration. nih.gov Techniques like 2D ²H-¹H correlation spectroscopy can further elucidate the structure and through-space interactions in partially deuterated compounds. chemrxiv.org

Bioanalytical Methodologies for Valganciclovir D8 in Research Matrices

Development and Validation of High-Throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Valganciclovir-d8

High-throughput LC-MS/MS assays are the gold standard for the quantification of small molecules in complex biological matrices due to their high sensitivity, selectivity, and speed. nih.govspectroscopyonline.com The development of such methods for valganciclovir (B601543), utilizing this compound as an internal standard, has been a focus of numerous studies. ijpsonline.comakjournals.comresearchgate.net These methods are designed to be simple, sensitive, and capable of processing a large number of samples efficiently. nih.gov

A typical LC-MS/MS method involves the separation of the analyte and internal standard from matrix components via liquid chromatography, followed by detection and quantification using tandem mass spectrometry. nih.gov The use of this compound as an internal standard helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. vulcanchem.com

Interactive Table: Linearity and Sensitivity of LC-MS/MS Assays for Valganciclovir

Analyte Concentration Range (ng/mL) LLOQ (ng/mL) Reference
Valganciclovir 2.04 - 805.35 2.05 ijpsonline.com
Valganciclovir 0.5 - 700.0 0.5 akjournals.comresearchgate.net
Valganciclovir 5 - 800 Not specified nih.gov
Valganciclovir 4 - 512 4 nih.gov

The chromatographic separation of this compound and its undeuterated counterpart, valganciclovir, is a critical step in the bioanalytical method. Due to their similar physicochemical properties, achieving baseline separation can be challenging but is not always necessary for MS/MS detection. vulcanchem.com The primary goal is to separate the analytes from interfering matrix components. ijpsonline.com

Reversed-phase chromatography is commonly employed for this purpose. Columns such as Agilent XDB-Phenyl and Zorbax SB C18 have been successfully used. ijpsonline.comakjournals.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsonline.comakjournals.comresearchgate.net The gradient or isocratic elution profile is optimized to achieve adequate retention and peak shape for both the analyte and the internal standard. ijpsonline.comnih.gov The nearly identical chromatographic behavior of the deuterated and non-deuterated compounds ensures that they experience similar matrix effects, which are then corrected for by the internal standard. vulcanchem.com

Interactive Table: Chromatographic Conditions for Valganciclovir Analysis

Column Mobile Phase Flow Rate (mL/min) Run Time (min) Reference
Agilent XDB-Phenyl 10 mM ammonium acetate in 0.3% formic acid and acetonitrile (35:65) 0.60 2.50 ijpsonline.com
Zorbax, SB C18 10 mM ammonium formate (B1220265) buffer (pH 5) and methanol (80:20) 0.25 4.4 ± 0.2 akjournals.comresearchgate.netresearchgate.net
Chromolith RP18e Water, trifluoroacetic acid (1M, pH 4.4) and methanol (29.9:0.1:70) Not specified Not specified nih.gov

Mass spectrometric detection for valganciclovir and this compound is typically performed using positive ion electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. akjournals.comresearchgate.netnih.gov This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Optimization of MS parameters is crucial for maximizing the signal intensity and, consequently, the sensitivity of the assay. ijpsonline.com Key parameters that are optimized include the ion spray voltage, source temperature, nebulizer gas, curtain gas, and collision energy. ijpsonline.comresearchgate.net For Valganciclovir, the protonated molecule [M+H]+ is selected as the precursor ion, and a specific fragment ion is monitored as the product ion. akjournals.comresearchgate.net this compound, with its increased mass due to deuterium (B1214612) labeling, will have a different precursor ion mass but may produce the same product ion. akjournals.comresearchgate.netresearchgate.net

Interactive Table: Optimized Mass Spectrometric Parameters for Valganciclovir and this compound

Parameter Valganciclovir This compound Reference
Precursor Ion (m/z) 325.2 333.3 akjournals.comresearchgate.net
Product Ion (m/z) 152.0 152.0 akjournals.comresearchgate.net
Declustering Potential (V) 40 40 researchgate.net
Collision Energy (V) 16 16 researchgate.net

Chromatographic Separation Principles for Deuterated and Undeuterated Analogs

Sample Preparation Strategies for Diverse Biological Research Matrices (e.g., Cell Lysates, Tissue Homogenates, Animal Biofluids)

Effective sample preparation is essential to remove interfering substances from biological matrices and to concentrate the analyte of interest. wisdomlib.org For the analysis of valganciclovir in matrices like cell lysates, tissue homogenates, and animal biofluids, several techniques have been employed. ijpsonline.comresearchgate.net

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. ijpsonline.comvulcanchem.com It offers high recovery and cleaner extracts compared to other methods. ijpsonline.com For valganciclovir analysis, mixed-mode cation exchange cartridges are often used. ijpsonline.comvulcanchem.com

The SPE procedure typically involves four steps:

Conditioning: The SPE sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase. researchgate.net

Loading: The pre-treated biological sample is loaded onto the cartridge. researchgate.net

Washing: The cartridge is washed with a specific solution to remove interfering compounds while retaining the analyte and internal standard. researchgate.net

Elution: The analyte and internal standard are eluted from the sorbent using a suitable solvent, often a mixture of an organic solvent and a pH-modifying agent like ammonia. ijpsonline.com

The eluate is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system. ijpsonline.com Studies have shown that SPE can yield high recovery for valganciclovir, often exceeding 90%. ijpsonline.com

Protein precipitation (PPT) is a simpler and faster alternative to SPE for removing proteins from biological samples. nih.govmdpi.com It involves adding a precipitating agent, such as acetonitrile or an acid, to the sample to denature and precipitate the proteins. mdpi.comnih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While faster, PPT may result in less clean extracts compared to SPE. ijpsonline.com

Liquid-liquid extraction (LLE) is another common sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netnih.gov While effective for some analytes, it has been reported that valganciclovir may not be completely extractable using LLE due to plasma binding. ijpsonline.com

Solid-Phase Extraction (SPE) Techniques

Quality Control and Assurance in Bioanalytical Quantification Employing this compound as an Internal Standard

The use of this compound as an internal standard is a cornerstone of quality control and assurance in the bioanalytical quantification of valganciclovir. akjournals.comresearchgate.netvulcanchem.com Regulatory guidelines from bodies like the FDA provide a framework for the validation of bioanalytical methods, ensuring their reliability and accuracy. nih.govau.dk

Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to monitor the performance of the method. nih.govau.dk The accuracy and precision of the QC samples must fall within acceptable limits, typically ±15% of the nominal concentration (±20% for the lower limit of quantification). nih.govau.dk The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the behavior of the analyte during sample processing and analysis, leading to more accurate and precise results. vulcanchem.com

Interactive Table: Acceptance Criteria for Quality Control Samples

Parameter Acceptance Criteria Reference
Accuracy Within ±15% of nominal value (±20% at LLOQ) nih.govau.dk

Evaluation of Isotopic Internal Standard Suitability and Stability

The suitability of an isotopic internal standard is determined by its ability to mimic the analyte during extraction, chromatography, and ionization, without interfering with the analyte's detection. This compound is specifically designed for this purpose, serving as an isotopic tracer in pharmacokinetic studies. Its mass difference, due to the incorporation of eight deuterium atoms, allows for its distinction from the unlabeled Valganciclovir by the mass spectrometer, while its chemical structure ensures it behaves similarly throughout the analytical process. akjournals.com

The stability of the internal standard is as crucial as that of the analyte. It must remain stable throughout the entire sample lifecycle, from collection and storage to processing and final analysis. Stability evaluations are conducted under various conditions to ensure that the internal standard does not degrade and lead to inaccurate quantification.

Stability studies for Valganciclovir, conducted using a deuterated internal standard (Valganciclovir-d5), have provided data on its robustness under different scenarios. ijpsonline.com These tests are essential to define the acceptable conditions for sample handling and storage. The results indicate good stability for stock solutions and for the analyte in the biological matrix under typical laboratory conditions. ijpsonline.com

Table 2: Stability of Valganciclovir in Stock Solution and Spiked Plasma Samples ijpsonline.com
Stability ConditionMatrix/SolutionDuration of Stability
Stock Solution StabilityDiluent21 hours at Room Temperature
Bench-Top StabilitySpiked Plasma10 hours at Room Temperature

The successful validation of these stability parameters ensures that the integrity of the samples is maintained and that the use of the deuterated internal standard provides a reliable means of quantification. ijpsonline.com The use of stable isotope-labeled internal standards like this compound is considered the gold standard in LC-MS/MS bioanalysis, as it significantly improves precision and accuracy by correcting for variations in extraction recovery and matrix-induced ionization changes. ijpsonline.com

Application of Valganciclovir D8 in Preclinical Pharmacokinetic Research

Role of Valganciclovir-d8 as a Stable Isotope Internal Standard in Animal Pharmacokinetic Studies

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound, being chemically identical to valganciclovir (B601543) but with a higher mass due to the deuterium (B1214612) atoms, co-elutes with the unlabeled drug during chromatography. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

Preclinical pharmacokinetic studies in animal models such as mice, rats, dogs, and monkeys are essential for predicting a drug's behavior in humans. researchgate.netcbg-meb.nl In these studies, this compound is added to biological samples (e.g., plasma, tissue homogenates) as an internal standard before sample processing. escholarship.orgijpsonline.com This enables the accurate measurement of the concentrations of both valganciclovir and its active form, ganciclovir (B1264), over time. ijpsonline.com

For instance, a study detailing the development of a sensitive LC-MS/MS method for the evaluation of valganciclovir and ganciclovir in human plasma utilized Valganciclovir-d5 and Ganciclovir-d5 as internal standards. ijpsonline.comresearchgate.net This methodology is directly translatable to preclinical animal studies. The high sensitivity of such methods allows for the detection of low concentrations of the analytes, which is crucial for defining the complete pharmacokinetic profile. researchgate.net The absorption of valganciclovir has been shown to be high in mice, rats, dogs, and monkeys when compared to ganciclovir. cbg-meb.nl

Table 1: Representative Pharmacokinetic Parameters in Animal Models

Species Compound Cmax (ng/mL) Tmax (h) Bioavailability (%)
Horse Ganciclovir (from Valganciclovir) 0.58 ± 0.37 1.3 ± 0.3 41 ± 20

Data derived from studies on the pharmacokinetics of ganciclovir after oral administration of valganciclovir. nih.gov

Valganciclovir is a prodrug that is rapidly converted to the active drug, ganciclovir, by esterases in the intestine and liver. tga.gov.au Understanding the rate and extent of this conversion is a key objective of preclinical pharmacokinetic studies. By using this compound and a corresponding deuterated ganciclovir standard (e.g., Ganciclovir-d5), researchers can simultaneously measure the concentrations of both the prodrug and the active metabolite. ijpsonline.comresearchgate.net

This dual quantification allows for a detailed assessment of the conversion kinetics in different animal species. wuxiapptec.com Since the conversion is rapid, attempts to model the concentration-time profile of valganciclovir itself can be challenging. hma.eu The data generated from these studies are vital for understanding how efficiently the prodrug is converted to its active form in various preclinical models, which can have implications for efficacy and potential toxicity. wuxiapptec.com

Quantitative Determination of Valganciclovir and Ganciclovir in Animal Models (e.g., Rodents, Non-Human Primates)

Integration of this compound Data into Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Non-Human Systems

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the ADME of drugs in different species. europa.eu These models incorporate physiological and anatomical data of the species with the physicochemical properties of the drug. researchgate.netnih.gov The accurate concentration-time data obtained using this compound as an internal standard are essential for developing and validating these complex models. researchgate.net

The development of a PBPK model begins with a mathematical structure representing the physiology of the animal species of interest. researchgate.net The model is then parameterized with data on organ volumes, blood flow rates, and other physiological parameters. mdpi.com The in vivo concentration-time data for valganciclovir and ganciclovir, accurately measured using this compound, are then used to refine and validate the model. nih.govresearchgate.net A PBPK model for ganciclovir and its prodrug valganciclovir was initially developed and verified in preclinical animal species before being applied to clinical scenarios. nih.gov This stepwise approach ensures the model's robustness and predictive power. nih.gov

Once validated, PBPK models can be used to predict the distribution of a drug into various tissues and its clearance from the body. chemrxiv.orgaltex.org The tissue-to-plasma partition coefficient (Kp) is a critical parameter in these predictions. chemrxiv.org By providing accurate plasma concentration data, the use of this compound indirectly supports the calculation and refinement of these parameters. researchgate.net This allows for a more mechanistic understanding of how valganciclovir and ganciclovir distribute throughout the body and are eliminated in different animal species. researchgate.net The model can simulate drug concentrations in tissues that are difficult to sample in vivo, providing valuable insights for drug development. chemrxiv.org

Development and Validation of Animal PBPK Models

Investigations into Species-Specific Pharmacokinetic Profiles Using Deuterated Analogs

The use of deuterated analogs like this compound is instrumental in investigating species-specific differences in pharmacokinetics. researchgate.net Different animal species can exhibit significant variations in drug metabolism and disposition. biotechfarm.co.il For example, the activity of esterases responsible for converting valganciclovir to ganciclovir can vary between species, leading to different pharmacokinetic profiles.

By conducting parallel pharmacokinetic studies in various animal models (e.g., rodents, canines, non-human primates) and using this compound for accurate quantification, researchers can delineate these species-specific differences. biotechfarm.co.ileuropa.eu This comparative analysis is crucial for selecting the most appropriate animal model for further preclinical development and for improving the extrapolation of animal data to humans. nih.gov Understanding these differences is also critical when applying a deuteration strategy to enhance pharmacokinetic properties, as the underlying enzyme reaction mechanisms can be substrate- and species-dependent. plos.org

Valganciclovir D8 in in Vitro and Ex Vivo Drug Metabolism Studies

Metabolite Identification and Profiling Using Valganciclovir-d8 as a Tracer

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolite identification strategies. By introducing a known mass shift, this tracer allows for the unambiguous differentiation of drug-related material from endogenous matrix components in complex biological samples.

Enzymatic Biotransformation in Hepatic and Extrahepatic In Vitro Systems (e.g., Microsomes, Hepatocytes, S9 Fractions)

In vitro systems are fundamental to elucidating the metabolic fate of drug candidates. Valganciclovir (B601543) is rapidly and extensively metabolized to its active form, ganciclovir (B1264), by esterases present in the intestine and liver. roche-hiv.com this compound is employed in various in vitro models to study this conversion and identify any other potential metabolites.

Hepatocytes : These cells contain a full complement of drug-metabolizing enzymes and cofactors, offering a comprehensive view of hepatic metabolism. altex.org In incubations with human hepatocytes, this compound is used to track the conversion to ganciclovir-d8 and to screen for any additional phase I or phase II metabolites.

Microsomes : Liver microsomes are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govevotec.com While valganciclovir's primary metabolism is not CYP-mediated, microsomes are used to investigate the potential for minor oxidative or conjugative pathways. roche-hiv.com The primary metabolic step, hydrolysis, is mediated by carboxylesterases, which are present in both microsomes and the cytosolic S9 fraction. evotec.com

Characterization of Metabolic Pathways and Soft Spots

The primary metabolic pathway for valganciclovir is the hydrolysis of the L-valyl ester, which is considered its metabolic "soft spot," leading to the formation of ganciclovir. wikipedia.orgdrugbank.comnih.gov This conversion is so rapid and complete that ganciclovir is the only metabolite detected in significant amounts in vivo. roche-hiv.comnih.gov this compound, when analyzed by high-resolution mass spectrometry, helps confirm this pathway by showing the corresponding deuterated ganciclovir as the principal metabolic product. This technique allows researchers to definitively identify the points of enzymatic attack on the molecule.

Enzyme Reaction Phenotyping and Contribution Assessment Using Deuterated Valganciclovir

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. nih.gov For valganciclovir, the focus is primarily on identifying the esterases involved in its activation to ganciclovir.

Identification of Cytochrome P450 and Non-P450 Enzymes Involved in Metabolism

Studies have consistently shown that cytochrome P450 enzymes are not significantly involved in the metabolism of valganciclovir. roche-hiv.com This is a crucial finding as it suggests a low potential for drug-drug interactions with the many medications that are substrates, inhibitors, or inducers of the CYP system. nih.govmedscape.comnih.gov The primary enzymes responsible for valganciclovir's conversion are non-P450 enzymes, specifically carboxylesterases. evotec.com

Evaluation of Esterase-Mediated Hydrolysis of the Valyl Ester Bond

The hydrolysis of the valyl ester bond is the key activation step for valganciclovir. wikipedia.orgresearchgate.net This reaction is catalyzed by carboxylesterases, with human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) being the most prominent. evotec.com hCE1 is highly expressed in the liver, while hCE2 is found predominantly in the gastrointestinal tract. evotec.com Using this compound in incubations with recombinant hCE1 and hCE2 allows for precise measurement of the rate of hydrolysis by each enzyme, thereby determining their relative contributions to the drug's activation.

Table 1: In Vitro Systems for Studying this compound Metabolism

In Vitro SystemPrimary Enzymes PresentKey Application for this compound
Hepatocytes Comprehensive Phase I & II enzymes (CYPs, UGTs, Esterases)Overall metabolic profile, confirmation of ganciclovir formation. altex.org
Liver Microsomes CYPs, UGTs, some Esterases (e.g., hCE1)Investigating potential minor oxidative/conjugative pathways. nih.govevotec.com
Intestinal Microsomes CYPs, UGTs, Esterases (e.g., hCE2)Studying pre-systemic metabolism and hydrolysis in the gut. evotec.com
S9 Fraction Microsomal and Cytosolic enzymesAssessing the contribution of both cytosolic and microsomal enzymes. altex.org
Recombinant Enzymes Specific enzymes (e.g., hCE1, hCE2)Phenotyping the specific esterases responsible for hydrolysis. evotec.com

Investigation of Drug-Drug Interaction Potential in In Vitro Systems Using Labeled Probes

While valganciclovir itself has a low potential for metabolic drug-drug interactions due to its lack of reliance on CYP enzymes, its active metabolite, ganciclovir, is eliminated via the kidneys. roche-hiv.comdrugbank.com However, in vitro studies using this compound can be employed to confirm the absence of inhibitory or inductive effects on major drug-metabolizing enzymes. For example, this compound can be co-incubated with known CYP substrates to ensure it does not inhibit their metabolism. Given that valganciclovir is rapidly converted to ganciclovir, in vivo drug interaction studies have not been conducted with valganciclovir itself. Instead, the focus is on interactions associated with ganciclovir. fda.gov

Mechanistic and Systems Level Research Utilizing Valganciclovir D8 Non Clinical Focus

Probing Membrane Permeability and Transporter Interactions in Cellular and Vesicle Models

Valganciclovir-d8, as a stable isotope-labeled internal standard, is an indispensable tool for the precise quantification of valganciclovir (B601543) in non-clinical research aimed at understanding its interaction with cellular membranes and transport proteins. Its use in mass spectrometry-based assays allows for accurate measurement of the parent compound, valganciclovir, distinguishing it from its active metabolite, ganciclovir (B1264), and from endogenous cellular components. This precise quantification is fundamental for determining kinetic parameters in studies of membrane transport.

Studies on Peptide Transporters (PEPT1, PEPT2) and this compound Substrate Affinity

The improved oral bioavailability of valganciclovir compared to its parent drug, ganciclovir, is attributed to its active transport across the intestinal epithelium by peptide transporters. researchgate.net Non-clinical research has focused on elucidating the specific roles of PEPT1 and PEPT2 in this process. This compound is critical in these investigations for accurately quantifying the uptake and transport of valganciclovir in various experimental models.

Research using cell culture models has demonstrated that valganciclovir is a substrate for both PEPT1, the primary intestinal peptide transporter, and PEPT2, which is predominantly found in the kidneys. researchgate.netnih.gov In studies utilizing Caco-2 cells, a model for intestinal absorption and PEPT1 transport, valganciclovir competitively inhibited the transport of the archetypal PEPT1 substrate, glycylsarcosine (B1347041). researchgate.netnih.govberkeley.edu Similarly, in SKPT cells, which express PEPT2, valganciclovir showed high-affinity competitive inhibition of peptide transport. researchgate.netberkeley.edu

Direct evidence of transport was established using Xenopus laevis oocytes expressing PEPT1, where the application of valganciclovir induced inward currents, a characteristic of substrate transport, which was not observed with ganciclovir. researchgate.netnih.gov The use of this compound in such experiments allows for precise quantification of the transported valganciclovir, enabling the determination of key kinetic parameters that define its affinity for these transporters.

Table 1: Inhibitory Constants (Ki) of Valganciclovir for Peptide Transporters

Transporter Cellular Model Ki (mM) Type of Inhibition Citation
PEPT1 Caco-2 cells 1.68 ± 0.30 Competitive researchgate.net, nih.gov
PEPT2 SKPT cells 0.043 ± 0.005 Competitive researchgate.net, nih.gov

Applications in Quantitative Systems Pharmacology (QSP) and Computational Modeling for Non-Clinical Predictions

Quantitative Systems Pharmacology (QSP) integrates computational modeling and experimental data to examine the relationships between a drug, the biological system, and the disease process. allucent.comwikipedia.org These models can simulate the effects of a drug at a systems level, helping to predict its behavior and efficacy in non-clinical settings. The accuracy of QSP models is highly dependent on the quality of the input data, particularly pharmacokinetic (PK) and pharmacodynamic (PD) parameters. nih.gov

This compound is instrumental in generating the high-quality concentration-time data required to build robust QSP and other computational models for valganciclovir. medchemexpress.com By acting as an internal standard, it enables the precise measurement of valganciclovir concentrations in various biological matrices during in vitro and ex vivo experiments. This data is essential for developing and calibrating models that can predict:

The efficiency of transport via uptake transporters like PEPT1 and PEPT2.

The rate of intracellular conversion of valganciclovir to ganciclovir.

The subsequent phosphorylation of ganciclovir to its active triphosphate form. fda.gov

For instance, a population PK/PD model for valganciclovir was developed to describe the changes in viral load over time in transplant patients, highlighting how such models can optimize therapy. nih.gov In a non-clinical context, similar models built using data generated with this compound can simulate drug disposition and antiviral effects in different cellular environments, guiding further experimental research. nih.gov

Elucidation of Cellular Uptake and Intracellular Fate in In Vitro Models

Understanding the cellular uptake and subsequent intracellular fate of valganciclovir is crucial for comprehending its mechanism of action. This compound facilitates these investigations by allowing for the accurate quantification of the prodrug as it is transported into the cell and before it is metabolized.

In vitro models, such as cultured cell lines (e.g., A549 cells, Caco-2 cells), are used to study these processes. medchemexpress.com Key research questions addressed using these models include:

The rate and mechanism of valganciclovir entry into the cell.

The intracellular localization of the compound.

The kinetics of its hydrolysis to ganciclovir by intracellular esterases.

The subsequent multi-step phosphorylation of ganciclovir to ganciclovir triphosphate, the active moiety that inhibits viral DNA synthesis. fda.gov

By using this compound as a quantitative tool, researchers can perform time-course experiments to measure the concentration of the prodrug within the cell and in the extracellular medium. This allows for the calculation of uptake rates and the determination of how factors like transporter expression levels influence drug accumulation. For example, studies have shown that valganciclovir inhibits the uptake of glycylsarcosine in Caco-2 cells, confirming its interaction at the cellular level. medchemexpress.com Furthermore, understanding the efficiency of the entire intracellular pathway, from prodrug uptake to active triphosphate formation, is key to predicting antiviral efficacy. fda.govmdpi.com

Advanced Methodological Considerations and Future Research Directions

Development of Novel Analytical Platforms for Valganciclovir-d8 Quantification

Accurate quantification of this compound and its metabolite, ganciclovir (B1264), is crucial for pharmacokinetic studies. ijpsonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for this purpose, often utilizing deuterated internal standards like Valganciclovir-d5 and Ganciclovir-d5 to ensure high accuracy and reduce variations in mass spectrometry readings. ijpsonline.comresearchgate.netijpsonline.com

Recent advancements in analytical techniques are continuously improving the sensitivity, selectivity, and efficiency of drug quantification. ekb.eg Novel analytical platforms being explored include:

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): This technique offers faster analysis times and higher resolution compared to conventional HPLC. ekb.egnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism to reversed-phase chromatography and can be advantageous for polar compounds like valganciclovir (B601543) and its metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides more precise mass measurements, aiding in the identification and quantification of metabolites and reducing interference from matrix effects. mdpi.com

Hyphenated Techniques: The combination of different analytical methods, such as LC-MS/NMR, can provide comprehensive structural and quantitative information. jyoungpharm.org

A study detailing a sensitive LC-MS/MS method for Valganciclovir and its active metabolite Ganciclovir in human plasma highlights the established analytical foundation upon which novel platforms can be built. researchgate.net The method utilized solid-phase extraction and an Agilent XDB-Phenyl column for separation. researchgate.net

ParameterValganciclovirGanciclovir
Internal Standard Valganciclovir-D5Ganciclovir-D5
Linearity Range (ng/mL) 2-80540-12000
Recovery (%) >90>90
tmax (h) 0.501.00
Cmax (ng/mL) 3006000

Expansion of Stable Isotope Tracing Applications Beyond Traditional Bioanalysis

Stable isotope tracing, using compounds like this compound, has applications that extend beyond standard pharmacokinetic analysis. isotope.com These deuterated analogs serve as valuable tools in various research areas:

Metabolic Flux Analysis: Isotope-labeled compounds allow researchers to trace the metabolic fate of a drug and its metabolites within biological systems, providing insights into metabolic pathways and enzyme kinetics. mdpi.com

Metabolomics and Proteomics: Deuterated nucleosides are utilized in metabolomics and proteomics to study cellular metabolism and protein dynamics. thieme-connect.de

In Vivo Imaging: Deuterium (B1214612) metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated tracers to study in vivo energetic metabolism. researchgate.net This could potentially be applied to visualize the distribution and metabolic activity of this compound in tissues.

Host-Microbiota Interactions: Stable isotope tracing can be used to understand the metabolic interplay between the gut microbiota and the host, including how microbial metabolism might influence drug disposition. nih.gov

The coupling of stable isotope infusion with imaging mass spectrometry allows for the spatial quantification of metabolic activity within tissues, a technique that could be applied to this compound studies to understand its effects in specific tissue microenvironments. nih.gov

Integration of this compound Research with Omics Technologies in Preclinical Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with deuterated drug research offers a systems-level understanding of a drug's mechanism of action and its effects on biological systems. infectiouscongress.comfrontiersin.orgnih.gov

Transcriptomics: Analyzing changes in gene expression in response to this compound can reveal the pathways and cellular processes affected by the drug. frontiersin.org

Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the drug's functional impact at the protein level. frontiersin.org

Metabolomics: Analyzing the global metabolic profile following administration of this compound can identify changes in endogenous metabolite levels, revealing the drug's impact on cellular metabolism. cancer.govnih.gov

By combining these omics approaches, researchers can build comprehensive models of how this compound interacts with the biological system, potentially identifying new therapeutic targets and biomarkers of drug response. frontiersin.orgmdpi.com The integration of multi-omics data is crucial for gaining a holistic view of a drug's effects. mdpi.com

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Identifying genetic variations that influence drug response.Personalized medicine approaches.
Transcriptomics Analyzing changes in gene expression profiles.Elucidation of mechanisms of action and off-target effects.
Proteomics Quantifying changes in protein expression and modifications.Understanding functional consequences of drug treatment.
Metabolomics Profiling changes in endogenous metabolites.Revealing the impact on cellular metabolism and pathways.

Emerging Trends in Deuterated Pharmaceutical Research and its Implications for this compound Studies

The field of deuterated pharmaceuticals is experiencing significant growth and innovation, driven by the potential for improved drug efficacy and safety. globenewswire.comdatainsightsmarket.com Several emerging trends are poised to impact future research on this compound:

Focus on New Therapeutic Areas: While initial applications of deuterated drugs have been concentrated in areas like central nervous system disorders, there is growing interest in expanding their use to other fields, including oncology and infectious diseases. precisionbusinessinsights.com

De Novo Design of Deuterated Drugs: Beyond modifying existing drugs, there is an increasing focus on the rational design of new deuterated chemical entities. pharmafocusasia.com

Advanced Deuteration Techniques: The development of more efficient and selective methods for deuterium incorporation is a key area of research, aiming to reduce the cost and complexity of synthesizing deuterated compounds. wiseguyreports.com

Personalized Medicine: The use of deuterated compounds in personalized medicine is an emerging opportunity, where isotope labeling can help optimize dosing regimens based on an individual's metabolism. marketgrowthreports.com

Regulatory Landscape: The evolving regulatory pathways for deuterated drugs, such as the FDA's recognition of some deuterated compounds as new molecular entities, will continue to shape the development and commercialization of these pharmaceuticals. bioscientia.de

The continued investment in research and development, coupled with increasing collaborations between pharmaceutical companies and research institutions, is expected to drive further innovation in the field of deuterated drugs, with significant implications for the future study and application of compounds like this compound. datainsightsmarket.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.